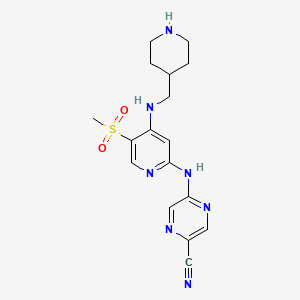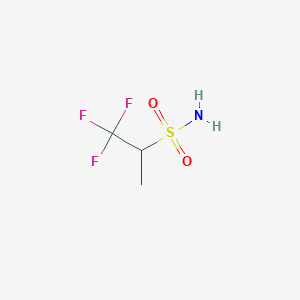
1,1,1-Trifluoropropane-2-sulfonamide
Overview
Description
1,1,1-Trifluoropropane-2-sulfonamide, also known as N-(1,1,1-trifluoropropan-2-yl)methanesulfonamide, is a sulfonamide compound with the molecular formula C3H6F3NO2S . It has a molecular weight of 177.15 g/mol .
Molecular Structure Analysis
The molecular structure of 1,1,1-Trifluoropropane-2-sulfonamide consists of a propane chain with three fluorine atoms attached to the terminal carbon atom and a sulfonamide group attached to the middle carbon atom .
Physical And Chemical Properties Analysis
1,1,1-Trifluoropropane-2-sulfonamide is a powder at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Scientific Research Applications
1. Synthesis and Organic Chemistry
1,1,1-Trifluoropropane-2-sulfonamide and related triflamides are prominent in organic chemistry, utilized as reagents, catalysts, or additives in various reactions. Their high NH-acidity, lipophilicity, and catalytic activity make them suitable for a broad range of organic reactions. They serve as nitrogen sources in C-amination reactions, creating valuable building blocks for organic synthesis, metal complex catalysis, and medical applications. Their strong electron-withdrawing properties and low nucleophilicity also enable their use in cycloaddition reactions, Friedel–Crafts reactions, and heterocyclization (Moskalik & Astakhova, 2022).
2. Heterocyclic Chemistry
Trifluoromethanesulfonamide, a related compound, is particularly interesting for forming heterocycles through condensation with carbonyl compounds. These reactions lead to the formation of heterocycles with specific and often unique stereoelectronic interactions in their molecules. Such processes have significant implications in developing new synthetic methods and understanding molecular interactions (Shainyan & Meshcheryakov, 2009).
3. Catalysis and Reaction Mechanisms
Triflamides act as efficient catalysts in various organic reactions due to their strong NH-acidity and specific chemical properties. They facilitate reactions like cycloaddition, condensation, and heterocyclization, showcasing their versatility in organic synthesis. This aspect of triflamides is crucial for developing new synthetic routes and understanding reaction mechanisms in organic chemistry (Moskalik & Astakhova, 2022).
Safety And Hazards
1,1,1-Trifluoropropane-2-sulfonamide is associated with several hazard statements including H302, H312, H315, H319, H332, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, and contact with skin and eyes .
Future Directions
While specific future directions for 1,1,1-Trifluoropropane-2-sulfonamide were not found in the search results, sulfonamides in general continue to be a subject of research due to their wide range of biological activities. Future research may focus on developing new sulfonamide derivatives with improved properties and exploring their potential applications in various fields .
properties
IUPAC Name |
1,1,1-trifluoropropane-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3NO2S/c1-2(3(4,5)6)10(7,8)9/h2H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPBNZGKHKTHQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoropropane-2-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



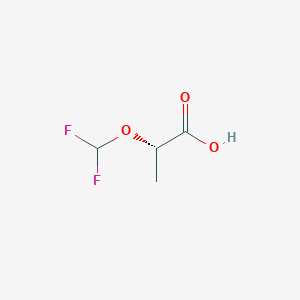
![[[(R)-2-Benzyl-3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propionyl]amino]acetic acid](/img/structure/B1448119.png)
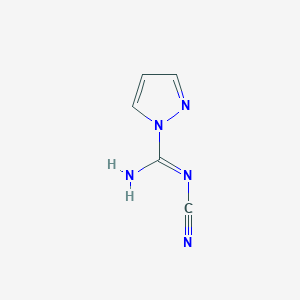
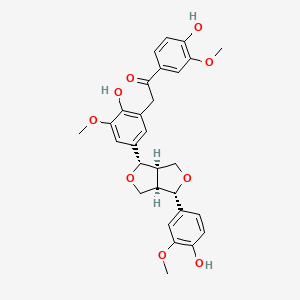
![[3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1448122.png)
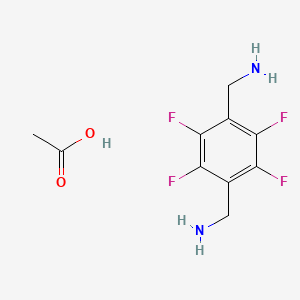

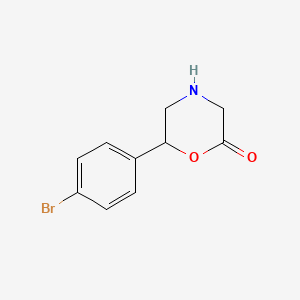
![4-[2-(Boc-amino)-2-propyl]benzonitrile](/img/structure/B1448127.png)
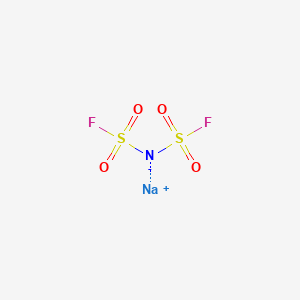
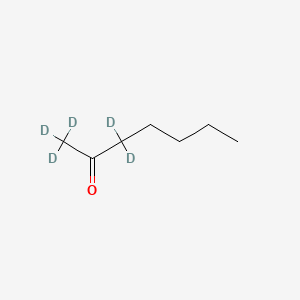
![tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate hydrochloride](/img/structure/B1448135.png)

